Odoratisol D

Description

Properties

CAS No. |

891182-96-0 |

|---|---|

Molecular Formula |

C20H22O5 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

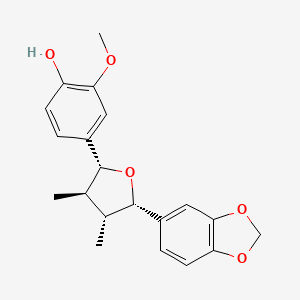

4-[(2R,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |

InChI |

InChI=1S/C20H22O5/c1-11-12(2)20(14-5-7-16-18(9-14)24-10-23-16)25-19(11)13-4-6-15(21)17(8-13)22-3/h4-9,11-12,19-21H,10H2,1-3H3/t11-,12-,19-,20+/m1/s1 |

InChI Key |

JPDORDSJPIKURD-MWRFHTASSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](O[C@@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C |

Canonical SMILES |

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Odoratisol D typically involves the extraction of the compound from natural sources. The air-dried bark of Machilus odoratissima is powdered and extracted using methanol at room temperature. The methanol extract is then partitioned between water and solvents of increasing polarities to afford different soluble fractions . Column chromatographic separation of these fractions leads to the isolation of this compound.

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale extraction and purification from natural sources.

Chemical Reactions Analysis

Types of Chemical Reactions

Chemical reactions can be categorized into several types, including synthesis, decomposition, single-replacement, double-replacement, combustion, and oxidation-reduction (redox) reactions. Each type of reaction provides insights into how compounds can be formed or transformed.

-

Synthesis Reaction : Involves combining two or more substances to form a new compound. For example, the reaction of magnesium with oxygen to form magnesium oxide is both a synthesis and a combustion reaction .

-

Decomposition Reaction : Involves breaking down a compound into simpler substances. An example is the decomposition of hydrogen peroxide (HO) into water and oxygen .

Chemical Reaction Mechanisms

Understanding the mechanism of a chemical reaction involves identifying the steps through which reactants are converted into products. This includes identifying transition states and intermediates. For complex reactions, computational methods like the reaction path Hamiltonian (RPH) and the united reaction valley approach (URVA) are used to analyze the reaction path and energy barriers .

Data Tables for Chemical Reactions

Data tables are essential for organizing and analyzing experimental data from chemical reactions. These tables typically include columns for reactants, products, observations, and evidence that a reaction occurred. Here is an example of what such a table might look like for a few common reactions:

Scientific Research Applications

Odoratisol D has several scientific research applications, including:

Chemistry: It is used as a model compound to study the reactivity and transformation of neolignans.

Biology: this compound is investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

Medicine: The compound is explored for its potential therapeutic effects in treating various diseases.

Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Odoratisol D involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and transcription factors, which play a role in inflammatory and oxidative stress responses . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Differentiators

Structural Uniqueness :

- Odoratisol A is distinguished by its 8,4’-oxyneolignan backbone and three methoxy groups, whereas Licarin A contains a dihydrobenzofuran core .

- Unlike Perseal A, which has an additional hydroxyl group enhancing cytotoxicity, Odoratisol A’s bioactivity stems from methoxy substitutions .

Biological Specificity :

- Odoratisol A shows dual anticancer and neuroprotective effects, unlike Machilin C, which lacks reported bioactivity .

- Its MAO-A inhibitory activity (Ki = 6.15 µM) is comparable to clinically used antidepressants but with fewer side effects .

Natural Sources :

- Odoratisol A is unique to Machilus odoratissima and Myristica fragrans, while Licarin A is widespread in Lauraceae and Myristicaceae .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.